molecular formula C23H30N2O4S B4566028 3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B4566028
M. Wt: 430.6 g/mol
InChI Key: PSSBOJMQGNBQBN-UHFFFAOYSA-N
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Description

3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is 430.19262862 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

One of the primary research applications of compounds with a bicyclo[2.2.2]octane structure, similar to the one , involves studying their structural and conformational properties. For instance, Buñuel et al. (1996) investigated a conformationally restricted aspartic acid analogue with a bicyclo[2.2.2]octane skeleton. They found that the bicyclo[2.2.2]octane cage had approximate D3 symmetry and deviated slightly from ideal boat conformations, which are important for understanding the molecular dynamics and interactions of such compounds (Buñuel et al., 1996).

Applications in Synthesis and Transport

Christensen et al. (1983) synthesized isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and compared them with other amino acids for their specificity to membrane transport systems in tumor and hepatoma cells. These compounds showed more reactivity with the Na+-independent amino acid transport system, highlighting their potential use in studying and influencing cellular transport mechanisms (Christensen et al., 1983).

Properties

IUPAC Name

3-[[3-(cyclopentylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c26-20(17-12-8-10-13(11-9-12)18(17)23(28)29)25-22-19(15-6-3-7-16(15)30-22)21(27)24-14-4-1-2-5-14/h12-14,17-18H,1-11H2,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSBOJMQGNBQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4C5CCC(C4C(=O)O)CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 2
3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 3
3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 5
3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 6
3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

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